molecular formula C12H11N3O3 B2704200 6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1547006-92-7

6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No. B2704200
CAS RN: 1547006-92-7
M. Wt: 245.238
InChI Key: DTCJUFRVVZCASZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

Pyridazinones can be synthesized through various methods. One common method involves the condensation of 1,3-dicarbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by a six-membered ring with two adjacent nitrogen atoms. The presence of the furoyl group and the tetrahydropyrido group in the compound you mentioned would add complexity to the structure .


Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions, including those involving their nitrogen atoms or any functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyridazinone would depend on its exact structure. In general, pyridazines are colorless liquids with a boiling point of 208 °C .

Scientific Research Applications

Synthesis and Biological Potential

Facile Synthesis and Anticipated Biological Activities : The synthesis of 3(2H)-pyridazinones and 2(3H)-furanones from 3-aroyl-2-arylpropionic acids has been explored, highlighting the potential for creating compounds with negligible side effects compared to current non-steroidal anti-inflammatory drugs (NSAIDs) and biologically active 2(3H)-furanones (Morsy, 2008).

Anti-inflammatory Activity of Pyridazinones : Research has shown that 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones exhibit promising anti-inflammatory activity, which is significant for the development of new therapeutic agents (Khan & Siddiqui, 2000).

Analgesic and Anti-inflammatory Properties : Novel thiazolo[4,5-d]pyridazinones have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities, presenting a new avenue for the development of therapeutic compounds (Demchenko et al., 2015).

Cytotoxicity Evaluation Using Brine Shrimp Assay : The bioactivity of 6-aryl-4,5-dihydropyridazin-3(2H)-ones has been assessed, revealing compounds with significant cytotoxicity, suggesting potential applications in developing anticancer agents (Asif, 2013).

Mechanism of Action

The mechanism of action of a pyridazinone would depend on its specific structure and any functional groups present. Some pyridazinones have been used as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors .

Safety and Hazards

The safety and hazards associated with a specific pyridazinone would depend on its exact structure and any functional groups present. Some pyridazinones have shown antimicrobial activities .

Future Directions

The future directions for research on pyridazinones could include the development of new synthesis methods, the exploration of their reactivity, and the investigation of their potential uses in medicine and other fields .

properties

IUPAC Name

6-(furan-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11-6-8-7-15(4-3-9(8)13-14-11)12(17)10-2-1-5-18-10/h1-2,5-6H,3-4,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJUFRVVZCASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)NN=C21)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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